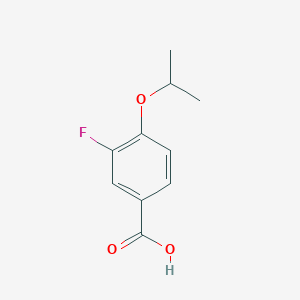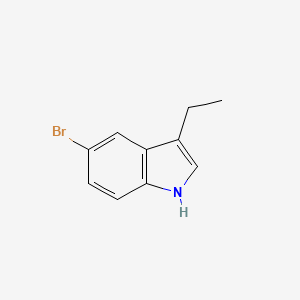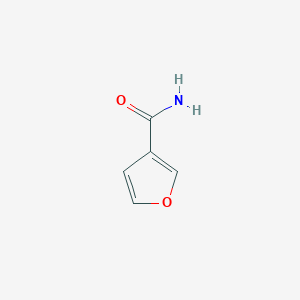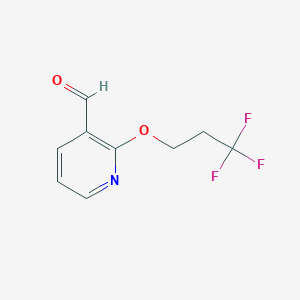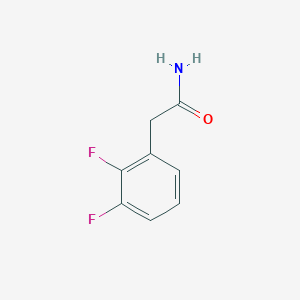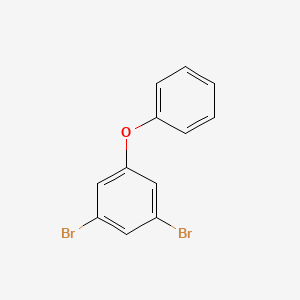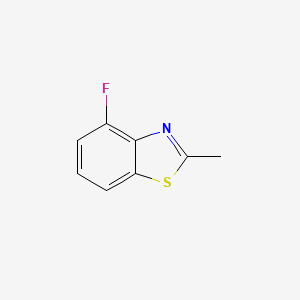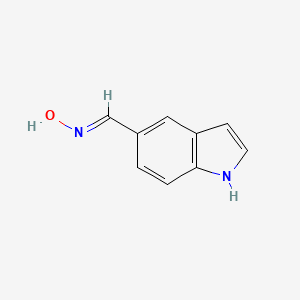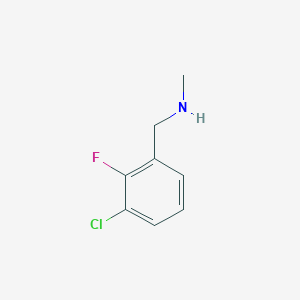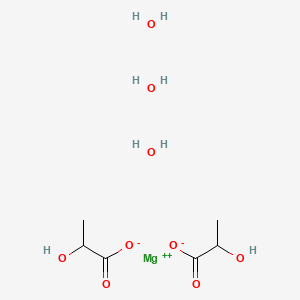
4-Nitro-2,3-dihydro-1H-indène-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Nitro-2,3-dihydro-1H-inden-1-amine” is a chemical compound with the CAS Number: 1212877-86-5 . It has a molecular weight of 178.19 .
Molecular Structure Analysis
The InChI code for “4-Nitro-2,3-dihydro-1H-inden-1-amine” is1S/C9H10N2O2.ClH/c10-8-5-4-7-6 (8)2-1-3-9 (7)11 (12)13;/h1-3,8H,4-5,10H2;1H . This indicates the presence of a chlorine atom in the compound, suggesting it may exist as a hydrochloride salt . Physical and Chemical Properties Analysis
“4-Nitro-2,3-dihydro-1H-inden-1-amine” is a powder that is stored at a temperature of 4 degrees Celsius . .Applications De Recherche Scientifique
Recherche Antivirale
Les dérivés d'indole ont été rapportés comme présentant un potentiel en tant qu'agents anti-VIH. Par exemple, de nouveaux dérivés xanthéniques d'indolyle et d'oxochroményle ont été étudiés pour leur amarrage moléculaire en tant qu'agents anti-VIH-1 .
Activité Antituberculeuse
Des composés dérivés de l'indole, tels que la (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(phénylsubstitué)prop-2-èn-1-one, ont été préparés et étudiés contre Mycobacterium tuberculosis et Mycobacterium bovis pour leur activité antituberculeuse in vitro .
Propriétés Antibactériennes et Antifongiques
Des dérivés de la 2,3-dihydro-1H-indén-1-one, qui est structurellement apparentée à la 4-Nitro-2,3-dihydro-1H-indène-1-amine, ont été synthétisés et ont montré posséder des propriétés antibactériennes et antifongiques .
Recherche Anti-inflammatoire
Dans le domaine de la recherche anti-inflammatoire, certains dérivés d'indole ont démontré des activités inhibitrices de la COX-2 avec des valeurs IC50 significatives, indiquant leur potentiel en tant qu'agents anti-inflammatoires .
Activité Antioxydante
Des composés contenant de l'imidazole liés aux dérivés d'indole ont été synthétisés et évalués pour leur activité antioxydante en utilisant diverses méthodes telles que le piégeage du peroxyde d'hydrogène, le piégeage de l'oxyde nitrique, le DPPH et l'essai FRAP .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 4-nitro-2,3-dihydro-1h-inden-1-amine, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways, with downstream effects varying based on the specific pathway and target involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives , the compound’s action could potentially result in a variety of molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
4-Nitro-2,3-dihydro-1H-inden-1-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The nitro group in 4-Nitro-2,3-dihydro-1H-inden-1-amine can undergo reduction reactions, leading to the formation of reactive intermediates that can bind to proteins and DNA, potentially causing modifications in their structure and function .
Cellular Effects
4-Nitro-2,3-dihydro-1H-inden-1-amine influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, 4-Nitro-2,3-dihydro-1H-inden-1-amine can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of action of 4-Nitro-2,3-dihydro-1H-inden-1-amine involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and inhibit or activate their activity. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. Additionally, 4-Nitro-2,3-dihydro-1H-inden-1-amine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitro-2,3-dihydro-1H-inden-1-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Nitro-2,3-dihydro-1H-inden-1-amine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to 4-Nitro-2,3-dihydro-1H-inden-1-amine in in vitro and in vivo studies has been associated with changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 4-Nitro-2,3-dihydro-1H-inden-1-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. For example, high doses of 4-Nitro-2,3-dihydro-1H-inden-1-amine have been associated with oxidative stress and damage to cellular components, leading to cell death. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
4-Nitro-2,3-dihydro-1H-inden-1-amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can undergo reduction and oxidation reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall effects of 4-Nitro-2,3-dihydro-1H-inden-1-amine on cellular function and metabolism .
Transport and Distribution
The transport and distribution of 4-Nitro-2,3-dihydro-1H-inden-1-amine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, 4-Nitro-2,3-dihydro-1H-inden-1-amine can localize to different cellular compartments, where it can interact with various biomolecules. The distribution of the compound within tissues can also affect its overall biological effects .
Subcellular Localization
The subcellular localization of 4-Nitro-2,3-dihydro-1H-inden-1-amine is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 4-Nitro-2,3-dihydro-1H-inden-1-amine may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
4-nitro-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-8-5-4-7-6(8)2-1-3-9(7)11(12)13/h1-3,8H,4-5,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVWWESVVPXRIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
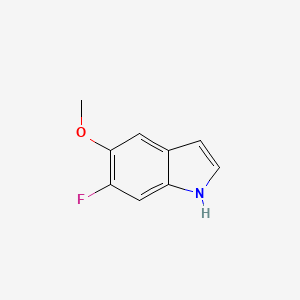
![1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B1318966.png)
